molecular formula C10H20Cl2O4 B082038 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol) CAS No. 14180-03-1

1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol)

Cat. No. B082038
CAS RN: 14180-03-1
M. Wt: 275.17 g/mol
InChI Key: UWVRHRVXGVKDHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1,1’-(Tetramethylenedioxy)bis(3-chloro-2-propanol)” were not found, a chemical synthesis method of 3-chloro-1-propanol, a related compound, has been described. This method uses benzenesulfonic acid as a catalyst and 1,3-propanediol to react with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “1,1’-(Tetramethylenedioxy)bis(3-chloro-2-propanol)” can be analyzed using 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals .

properties

IUPAC Name

1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)butoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20Cl2O4/c11-5-9(13)7-15-3-1-2-4-16-8-10(14)6-12/h9-10,13-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVRHRVXGVKDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCC(CCl)O)COCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931201
Record name 1,1'-[Butane-1,4-diylbis(oxy)]bis(3-chloropropan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol)

CAS RN

14180-03-1
Record name 2-Propanol, 1,1'-(tetramethylenedioxy)bis(3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014180031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[Butane-1,4-diylbis(oxy)]bis(3-chloropropan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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